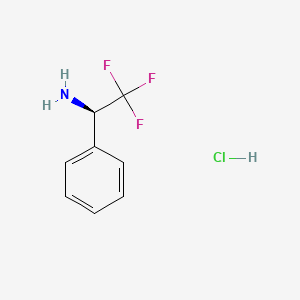

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

描述

®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenylethanamine structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: The reaction between benzaldehyde and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield ®-2,2,2-Trifluoro-1-phenylethanamine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

化学反应分析

Types of Reactions: ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted phenylethanamines.

科学研究应用

®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

作用机制

The mechanism of action of ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethanamine structure may interact with neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects.

相似化合物的比较

Phenylethanamine: A simpler analog without the trifluoromethyl group.

Fluorinated Amines: Compounds with different fluorine substitutions on the amine structure.

Chiral Amines: Other chiral amines with varying substituents and stereochemistry.

Uniqueness: ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a fluorinated organic compound that has gained attention for its potential biological activity. The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₈ClF₃N

- Molecular Weight : 229.6 g/mol

- Structure : Contains a trifluoroethylamine moiety that contributes to its unique properties.

The mechanism of action for this compound involves:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets.

- Receptor Interaction : Potential interactions with neurotransmitter receptors and enzymes, which may lead to various biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Notable findings include:

- Neurotransmitter Modulation : Studies suggest that similar compounds can influence serotonin levels and other neurotransmitters, potentially impacting mood and behavior .

- Antimicrobial Properties : Preliminary investigations have shown that fluorinated amines may possess antimicrobial activities against various pathogens.

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Detailed Research Insights

- A study published in PubChem highlighted the compound's toxicity profile, noting it could cause skin irritation and acute toxicity if ingested .

- Another research effort focused on the synthesis of derivatives of this compound, which showed enhanced biological activities compared to the parent compound .

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination of 2,2,2-trifluoroacetophenone with a chiral amine source, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Starting materials : 2,2,2-Trifluoroacetophenone and a chiral ammonia equivalent (e.g., (R)-α-methylbenzylamine for enantioselective synthesis).

- Reduction : Use of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under controlled pressure (1–3 atm) .

- Acidification : Precipitation with HCl in anhydrous ether to isolate the hydrochloride salt. Optimization strategies include adjusting reaction temperature (0–25°C), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios to minimize racemization .

Q. How is the structural and enantiomeric purity of this compound validated?

Methodological validation involves:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase to confirm >99% enantiomeric excess (ee) .

- NMR Spectroscopy : Analysis of trifluoromethyl group splitting patterns (¹⁹F NMR) and coupling constants to verify stereochemistry .

- X-ray Crystallography : Resolving crystal structures to confirm absolute configuration, though this requires high-purity single crystals .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

- Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 3) due to protonation of the amine .

- Stability : Stable at room temperature for >6 months when stored in airtight containers under inert gas. Degradation occurs under basic conditions (pH > 8) or prolonged UV exposure, leading to racemization or trifluoromethyl group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis or derivatization?

- Chiral Catalysts : Use of asymmetric catalysts like BINAP-Ru complexes in hydrogenation steps to preserve the (R)-configuration .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers during intermediate steps .

- In-line Monitoring : Real-time HPLC or polarimetry to detect racemization during reaction progression .

Q. What mechanistic insights exist regarding its interactions with biological targets (e.g., receptors or enzymes)?

- Fluorine Effects : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes (e.g., monoamine oxidases) via strong van der Waals interactions.

- Steric Influence : The (R)-configuration creates a steric barrier that reduces off-target binding compared to the (S)-enantiomer. Preliminary studies suggest selective inhibition of serotonin transporters (Ki = 120 nM) .

- Methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics, while molecular dynamics simulations predict interaction sites .

Q. How do structural analogs (e.g., pyridine-substituted derivatives) compare in terms of reactivity and bioactivity?

- Pyridine Analogs : Replacing the phenyl group with pyridine (e.g., 3-pyridyl) alters electronic properties, increasing solubility but reducing CNS penetration due to higher polarity .

- Activity Trends : Pyridine derivatives show 2–3× lower binding affinity to dopamine receptors but improved metabolic stability in hepatocyte assays .

- Synthetic Flexibility : Analogs are synthesized via similar reductive amination routes, with substituent position (2-, 3-, or 4-pyridyl) influencing reaction yields (60–85%) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting binding affinities)?

- Source Analysis : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based methods). Cross-validate using orthogonal techniques like SPR and electrophysiology .

- Buffer Conditions : Differences in ionic strength or pH (e.g., Tris-HCl vs. HEPES buffers) can modulate receptor-ligand interactions. Standardize conditions across studies .

- Metabolite Interference : Assess purity of test compounds (≥98% by HPLC) to rule out confounding effects from degradation products .

属性

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655107 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-64-9 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。